molecular formula C20H19NO4 B3982066 2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B3982066
M. Wt: 337.4 g/mol
InChI Key: FXWPWOBBSJXBIX-UHFFFAOYSA-N
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Description

2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as API and belongs to the class of isoindole derivatives. API has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of API is not fully understood. However, studies have shown that the compound exhibits its pharmacological properties by modulating various signaling pathways in the body. API has been shown to inhibit the activity of certain enzymes and transcription factors, leading to the downregulation of various inflammatory and tumorigenic pathways.
Biochemical and Physiological Effects:
API has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of tumor cells and induce apoptosis in cancer cells. Additionally, API has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has also been shown to exhibit antiviral properties by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

API has several advantages for use in laboratory experiments. The compound is easily synthesized and purified, making it readily available for research purposes. Additionally, API has been extensively studied, and its pharmacological properties are well characterized. However, there are also limitations to using API in laboratory experiments. The compound has low solubility in water, which can limit its use in certain assays. Additionally, API has not been extensively studied in vivo, and its safety and efficacy in humans have not been established.

Future Directions

There are several future directions for research on API. One potential area of research is the development of novel drug formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the mechanism of action of API and its potential therapeutic applications. Finally, studies are needed to establish the safety and efficacy of API in humans, which will be critical for the development of API-based therapeutics.

Scientific Research Applications

API has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, API has been shown to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

2-[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-7-14-8-3-6-11-18(14)25-13-15(22)12-21-19(23)16-9-4-5-10-17(16)20(21)24/h2-6,8-11,15,22H,1,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWPWOBBSJXBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

The title compound was prepared from compound X (R=2-allylphenyl) and phthalimide by the general procedure described above for the 1-naphthyl derivative (Compound XII).
Name
compound X
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-naphthyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound XII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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